molecular formula C14H12Cl2N4 B8041195 1-N',2-N'-bis(3-chlorophenyl)ethanediimidamide

1-N',2-N'-bis(3-chlorophenyl)ethanediimidamide

Cat. No.: B8041195
M. Wt: 307.2 g/mol
InChI Key: RDTDAGFHOBCQEA-UHFFFAOYSA-N
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Description

1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two 3-chlorophenyl groups attached to an ethanediimidamide backbone, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide typically involves the condensation of 3-chlorobenzaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.

    Biology: The compound has been investigated for its antimicrobial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to interact with cellular proteins and enzymes, leading to the disruption of essential cellular processes. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

1-N’,2-N’-bis(3-chlorophenyl)ethanediimidamide can be compared with other similar compounds, such as:

    N,N’-bis(3-chlorophenyl)ethylenediamine: This compound has a similar structure but lacks the imidamide functionality, which may result in different chemical and biological properties.

    N,N’-bis(4-chlorophenyl)ethanediimidamide: The position of the chlorine atoms on the phenyl rings can significantly influence the compound’s reactivity and biological activity.

    N,N’-bis(3-bromophenyl)ethanediimidamide:

Properties

IUPAC Name

1-N',2-N'-bis(3-chlorophenyl)ethanediimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4/c15-9-3-1-5-11(7-9)19-13(17)14(18)20-12-6-2-4-10(16)8-12/h1-8H,(H2,17,19)(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTDAGFHOBCQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C(C(=NC2=CC(=CC=C2)Cl)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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